An In-Depth Technical Guide to the Physical Properties of 5-Bromo-2-(ethylthio)pyrimidine
An In-Depth Technical Guide to the Physical Properties of 5-Bromo-2-(ethylthio)pyrimidine
Introduction
5-Bromo-2-(ethylthio)pyrimidine is a substituted pyrimidine derivative of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug discovery. The pyrimidine scaffold is a foundational heterocyclic structure present in a vast array of biologically active molecules, including nucleobases and numerous approved therapeutic agents.[1][2] The unique functionalization of this compound—featuring a bromine atom at the 5-position and an ethylthio group at the 2-position—renders it a versatile and highly valuable synthetic building block.
The bromine atom serves as a key handle for introducing further molecular complexity via transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[2] Concurrently, the ethylthio moiety can be chemically modified, for instance, through oxidation to the corresponding sulfoxide or sulfone, enabling the exploration of a wider chemical space.[3] Understanding the fundamental physical properties of this compound is therefore a prerequisite for its effective use in designing and synthesizing novel molecules with potential therapeutic or material science applications.[3][4]
This technical guide provides a comprehensive overview of the core physical properties of 5-Bromo-2-(ethylthio)pyrimidine, details authoritative methodologies for their determination, outlines its spectroscopic signature, and summarizes critical safety and handling protocols.
Section 1: Chemical and Molecular Identity
A precise understanding of a compound's identity is the foundation of all subsequent research. The structural and identifying information for 5-Bromo-2-(ethylthio)pyrimidine is summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 859941-10-9 | [5][6][7] |
| Molecular Formula | C₆H₇BrN₂S | [5][6] |
| Molecular Weight | 219.10 g/mol | [5][6] |
| IUPAC Name | 5-bromo-2-(ethylthio)pyrimidine | [6] |
| Canonical SMILES | CCSC1=NC=C(Br)C=N1 | [7] |
| InChI Key | OBJMSKDZPPMOAV-UHFFFAOYSA-N | [5] |
Section 2: Core Physical Properties
The physical properties of a compound dictate its behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics to formulation and bioavailability.
| Property | Value / Description | Notes and Comparative Context |
| Appearance | Solid (form not specified) | While data for the exact compound is limited, related compounds like 5-Bromo-2-(methylthio)pyrimidine appear as a solid. |
| Melting Point | Data not available | The closely related analog, 5-Bromo-2-(methylthio)pyrimidine, has a reported melting point of 63-68 °C. The addition of a single methylene unit in the ethyl group may slightly alter this value. |
| Boiling Point | Data not available | A predicted boiling point for the methylthio analog is 281.2 ± 13.0 °C.[8] The boiling point of the ethylthio derivative is expected to be slightly higher due to increased molecular weight. |
| Solubility | Data not available | The calculated LogP of related thioether pyrimidines (1.9 to 2.7) suggests the compound is lipophilic and likely exhibits poor solubility in aqueous media but good solubility in organic solvents like dichloromethane, ethyl acetate, and alcohols.[8][9] |
| Storage Temperature | 2-8°C or Room Temperature (sealed, dry) | Recommended storage conditions vary by supplier, suggesting refrigeration is preferred for long-term stability.[6][7] |
Section 3: Methodologies for Physical Property Determination
To ensure reproducibility and accuracy, standardized protocols for determining physical properties are essential. The following sections describe field-proven, self-validating methodologies.
Experimental Protocol: Melting Point Determination via Capillary Method
The melting point is a critical indicator of purity. The capillary method remains a reliable and widely used technique.
Causality: A slow temperature ramp rate (~1-2 °C per minute) near the anticipated melting point is crucial. A rapid ramp can cause a lag between the thermometer reading and the actual sample temperature, leading to an artificially wide and inaccurate melting range.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the 5-Bromo-2-(ethylthio)pyrimidine sample is completely dry and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the sample powder, loading it to a height of 2-3 mm. Invert the tube and tap gently on a hard surface to pack the sample tightly into the sealed end.
-
Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Heating: Initially, heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (based on analogs, an initial target of ~50 °C is reasonable).
-
Equilibration and Slow Ramp: Hold at this temperature for 1-2 minutes to allow for thermal equilibration. Then, reduce the heating rate to 1-2 °C per minute.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂. A narrow range (<2 °C) is indicative of high purity.
Experimental Protocol: Solubility Profile Assessment
A compound's solubility profile is critical for its application in solution-based assays, reaction chemistry, and formulation development.
Causality: Testing solubility in a range of solvents, from nonpolar organic to polar protic and aqueous buffers, provides a comprehensive understanding of the compound's polarity and potential for use in diverse experimental conditions.
Step-by-Step Methodology:
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Qualitative Screening:
-
To a series of labeled vials, add ~1 mg of 5-Bromo-2-(ethylthio)pyrimidine.
-
Add 100 µL of a test solvent (e.g., Water, PBS pH 7.4, Ethanol, DMSO, Dichloromethane) to each vial.
-
Vortex each vial for 1 minute.
-
Visually inspect for undissolved solid. If fully dissolved, the solubility is >10 mg/mL. If not, the compound is sparingly soluble or insoluble at this concentration.
-
-
Semi-Quantitative Analysis (for promising solvents):
-
Accurately weigh 5 mg of the compound into a vial.
-
Add the selected solvent in 100 µL aliquots, vortexing for 1 minute after each addition.
-
Continue adding solvent until the solid is completely dissolved.
-
Calculate the approximate solubility based on the total volume of solvent added.
-
-
Quantitative Analysis (HPLC/UV-Vis):
-
Prepare a saturated solution by adding excess compound to a known volume of the desired solvent.
-
Stir the suspension at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Filter the solution through a 0.22 µm syringe filter to remove undissolved solid.
-
Prepare a series of dilutions of the filtrate and analyze them using a validated HPLC or UV-Vis method against a standard curve to determine the precise concentration.
-
Visualization: Workflow for Solubility Determination
The following diagram illustrates the logical flow of a comprehensive solubility assessment.
Caption: Workflow for solubility assessment of a research compound.
Section 4: Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a synthesized compound. While experimental spectra for 5-Bromo-2-(ethylthio)pyrimidine are not publicly available, its expected spectral features can be reliably predicted based on its structure. Researchers can consult spectral databases for data on analogous compounds.[10]
-
¹H NMR:
-
Ethyl Group: A triplet signal (~1.3-1.5 ppm, 3H) corresponding to the -CH₃ group, coupled to the adjacent methylene protons. A quartet signal (~3.1-3.3 ppm, 2H) for the -S-CH₂- protons, coupled to the methyl protons.
-
Pyrimidine Ring: Two singlet signals in the aromatic region (~8.5-8.8 ppm), each integrating to 1H, for the two non-equivalent protons on the pyrimidine ring. The exact chemical shifts are influenced by the electron-withdrawing effects of the bromine and nitrogen atoms.
-
-
¹³C NMR:
-
Six distinct signals are expected, corresponding to the six unique carbon atoms in the molecule.
-
Aliphatic Region: Two signals for the ethyl group carbons (~15 ppm for -CH₃ and ~30 ppm for -S-CH₂).
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Aromatic/Heterocyclic Region: Four signals for the pyrimidine ring carbons, including the carbon bearing the bromine atom (expected at ~110-120 ppm) and the thioether-substituted carbon (expected at ~170 ppm).
-
-
Mass Spectrometry (MS):
-
The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a characteristic molecular ion peak cluster.
-
Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as two peaks of nearly equal intensity: [M]⁺ at m/z 218 and [M+2]⁺ at m/z 220. This isotopic pattern is a definitive signature for a monobrominated compound. In ESI, this would be observed for the [M+H]⁺ adduct at m/z 219 and 221.[11]
-
-
Infrared (IR) Spectroscopy:
-
C-H stretching: Aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=N and C=C stretching: Aromatic and heterocyclic stretches in the 1500-1600 cm⁻¹ region.
-
C-Br stretching: A signal in the fingerprint region, typically between 500-600 cm⁻¹.
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Section 5: Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. The available data, primarily from analogs and supplier information, indicates that 5-Bromo-2-(ethylthio)pyrimidine and related compounds should be handled with care.
GHS Hazard and Precautionary Statements
The following table summarizes known and anticipated hazards based on data for the title compound and its close analog, 5-Bromo-2-(methylthio)pyrimidine.[6][8]
| Category | Code | Statement |
| Hazard Statements | H302 | Harmful if swallowed. |
| H314 | Causes severe skin burns and eye damage. | |
| H318 | Causes serious eye damage. | |
| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P310 | Immediately call a POISON CENTER or doctor/physician. |
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Use chemical safety goggles and a face shield.[8]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[8]
-
Respiratory Protection: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][12] For long-term storage, refrigeration at 2-8°C is recommended.[6]
-
Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not allow the product to enter drains.[8] Offer surplus and non-recyclable solutions to a licensed disposal company.[8]
Conclusion
5-Bromo-2-(ethylthio)pyrimidine is a strategically functionalized heterocyclic compound with significant potential as a building block in synthetic chemistry. Its physical properties, characterized by lipophilicity and solid-state nature, are crucial considerations for its practical application. While some experimental data is not yet publicly available, a combination of predictive analysis and data from close structural analogs provides a robust working profile for researchers. Adherence to the rigorous experimental and safety protocols outlined in this guide will empower scientists and drug development professionals to confidently and safely leverage the synthetic utility of this valuable pyrimidine derivative.
References
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
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Spectral Information. PubChem - NIH. [Link]
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5-Bromo-2-(methylthio)pyrimidine. LabSolutions. [Link]
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Exploring Pyrimidine Derivatives: The Chemical Versatility of 5-Bromo-2-Phenylpyrimidine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
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Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. YouTube. [Link]
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Predicting the structure based on NMR spectra and IR Data (quick lesson) part 13. YouTube. [Link]
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